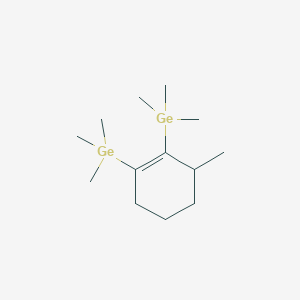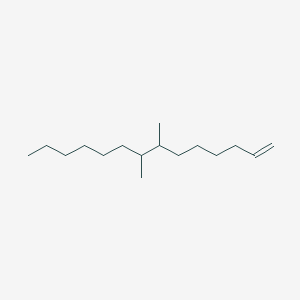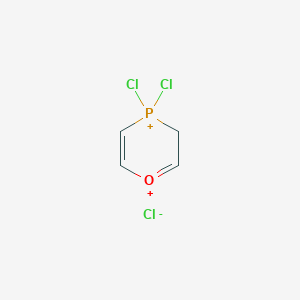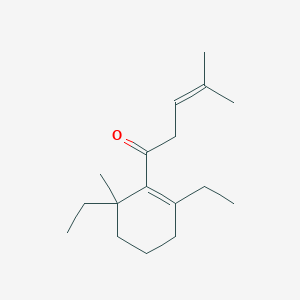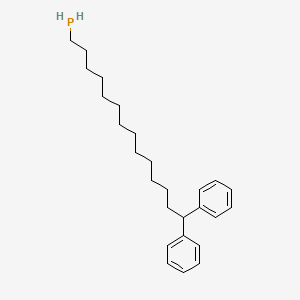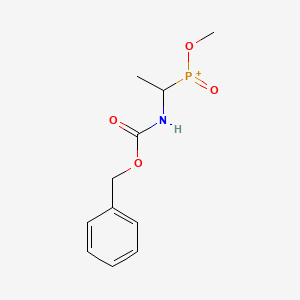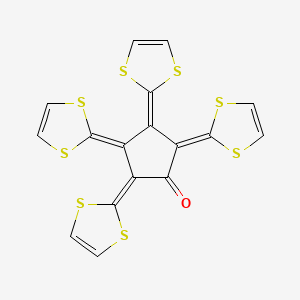![molecular formula C11H9F2N3O B14295179 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide CAS No. 113211-63-5](/img/structure/B14295179.png)
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole-4-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including epilepsy and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide involves the stabilization of the inactive state of sodium channels. This action helps in adequately closing the ion channels, thereby reducing neuronal excitability. The compound prolongs the refractory period of voltage-dependent sodium channels, making neurons less likely to fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- (2,6-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
Uniqueness
1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
113211-63-5 |
|---|---|
Formule moléculaire |
C11H9F2N3O |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
1-[(2,6-difluorophenyl)methyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C11H9F2N3O/c12-8-2-1-3-9(13)7(8)4-16-5-10(11(14)17)15-6-16/h1-3,5-6H,4H2,(H2,14,17) |
Clé InChI |
KOVPOLQWEFBFPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)CN2C=C(N=C2)C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



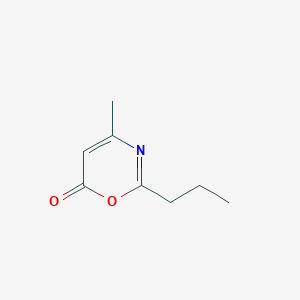
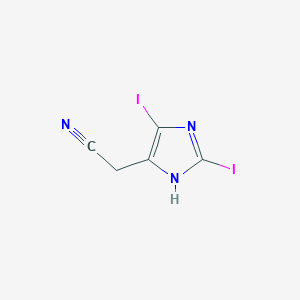
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

